molecular formula C13H12O3 B101353 4-Benzylbenzene-1,2,3-triol CAS No. 17345-66-3

4-Benzylbenzene-1,2,3-triol

Cat. No. B101353
CAS RN: 17345-66-3
M. Wt: 216.23 g/mol
InChI Key: UJWRVYWLRMVCIR-UHFFFAOYSA-N
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Description

The compound 4-Benzylbenzene-1,2,3-triol is not directly discussed in the provided papers. However, the papers do provide insights into related molecular structures and synthesis methods that could be relevant for understanding the synthesis and properties of similar triol compounds. The first paper discusses an organic adduct of a triol, specifically 2-nitrobenzene-1,3,5-triol, which suggests that triol compounds can form stable crystalline structures under certain conditions . The second paper describes the synthesis of polystannylated and polychloromercurio benzene derivatives, which indicates that the benzene ring can be functionalized with various substituents, potentially including a benzyl group as in 4-Benzylbenzene-1,2,3-triol .

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated benzene derivatives that are further reacted with organometallic reagents to introduce different substituents onto the benzene ring . While the synthesis of 4-Benzylbenzene-1,2,3-triol is not explicitly described, the methodologies presented could be adapted for its synthesis. For example, starting with a tribromobenzene and introducing a benzyl group followed by the hydroxylation at the appropriate positions could be a plausible synthetic route.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Benzylbenzene-1,2,3-triol has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . These studies are crucial for understanding the molecular geometry, bond lengths, and angles, which in turn influence the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-Benzylbenzene-1,2,3-triol. However, the reactivity of triol compounds and substituted benzenes can be inferred. Triols, with their multiple hydroxyl groups, are likely to engage in hydrogen bonding and potentially form adducts with other molecules . The presence of a benzyl group could also affect the compound's reactivity, making it susceptible to oxidation, electrophilic substitution, or conjugation reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Benzylbenzene-1,2,3-triol are not directly reported, the properties of structurally related compounds can provide some insights. The crystalline structure of triol adducts suggests that 4-Benzylbenzene-1,2,3-triol may also form stable crystals under suitable conditions . The presence of hydroxyl groups indicates that it would likely exhibit hydrogen bonding, influencing its solubility and melting point. The spectral properties of substituted benzenes, as discussed in the second paper, would be relevant for the characterization of 4-Benzylbenzene-1,2,3-triol .

Scientific Research Applications

1. Synthesis and Characterization in Polyurethane Networks

4-Benzylbenzene-1,2,3-triol has been utilized in the synthesis and characterization of polyurethane networks. Novel biobased aromatic triols, which are chemically related, were synthesized and used to create biobased segmented polyurethanes. These polyurethanes exhibited unique morphologies and thermal properties, essential for various applications in material science (Lligadas et al., 2007).

2. Role in Schiff Base Ligands and Metal Complexes

Research on Schiff base ligands containing an azo group, including derivatives of 4-Benzylbenzene-1,2,3-triol, has shown their potential in creating novel Co(II) and Cu(II) metal complexes. These complexes exhibit unique electrochemical properties and have been evaluated for antibacterial activity, indicating their importance in the field of medicinal chemistry and material science (Ispir, 2009).

3. Antimicrobial Applications

A study on biphenyl and dibenzofuran derivatives, including compounds related to 4-Benzylbenzene-1,2,3-triol, revealed potent antibacterial activities against antibiotic-resistant bacteria. This suggests the potential application of these compounds in developing new antimicrobial agents (Wang et al., 2022).

4. Catalytic and Electrochemical Properties

The compound has been explored for its role in the synthesis of Schiff base ligands and their Cd(II) and Cu(II) metal complexes. These complexes show interesting catalytic and electrochemical properties, and their stability and antimicrobial activity have been studied, indicating their potential in various chemical processes (Golcu et al., 2005).

5. Biodegradability Studies

In environmental science, derivatives of 4-Benzylbenzene-1,2,3-triol have been used in studies examining the biodegradability of certain compounds under various conditions. This research is crucial in understanding the environmental impact and degradation processes of organic compounds (Fichtner et al., 2019).

6. Nuclear Magnetic Resonance Identification

The compound's structure has been identified using nuclear magnetic resonance spectral analysis, which is significant in the field of analytical chemistry. This type of analysis is crucial for understanding the chemical structure and properties of complex organic molecules (Yu Shu-lin, 2010).

Safety And Hazards

While specific safety and hazard information for 4-Benzylbenzene-1,2,3-triol was not found, it’s important to note that pyrogallol is labeled with hazard statements H302, H312, H332, H341, H412, indicating various hazards including harmful if swallowed, harmful in contact with skin, harmful if inhaled, suspected of causing genetic defects, and harmful to aquatic life with long-lasting effects .

Future Directions

The synthesis of compounds with a pyrogallol-like structure, such as 4-Benzylbenzene-1,2,3-triol, could provide novel structures of antibacterial drugs chemically different from currently known antibiotics and broaden prospects for the development of effective antibiotics against antibiotic-resistant bacteria .

properties

IUPAC Name

4-benzylbenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-11-7-6-10(12(15)13(11)16)8-9-4-2-1-3-5-9/h1-7,14-16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWRVYWLRMVCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556226
Record name 4-Benzylbenzene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylbenzene-1,2,3-triol

CAS RN

17345-66-3
Record name 4-Benzylbenzene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trihydroxydiphenylmethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ashok Kumar, A Kumar Tiwari… - Medicinal …, 2013 - ingentaconnect.com
Series of new benzyl 2H-chromenones 6a-n was synthesized by Pechmann condensation of substituted benzyl resorcinols 2a-c and 3a with various β-ketoesters such as ethyl 3-…
Number of citations: 12 www.ingentaconnect.com

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